1-Cyclopentylheptan-1-one
Description
1-Cyclopentylheptan-1-one is a cyclic ketone with a molecular formula of C₁₂H₂₂O, featuring a cyclopentyl group attached to the carbonyl carbon of a heptan-1-one backbone. The compound’s physicochemical properties, such as its estimated boiling point (~180°C) and density (~0.85 g/cm³), are inferred from structural analogs .
Properties
IUPAC Name |
1-cyclopentylheptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-10-12(13)11-8-6-7-9-11/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJGIXJJRHYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylheptan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with a suitable heptane derivative under basic conditions. Another method includes the use of Grignard reagents, where cyclopentanone reacts with a heptane-based Grignard reagent to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclopentyl heptanoate or other ester derivatives. This process typically requires high pressure and temperature conditions, along with the use of metal catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentyl heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentyl heptanol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclopentyl heptanoic acid.
Reduction: Cyclopentyl heptanol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
The compound 1-Cyclopentylheptan-1-one is a ketone with various potential applications across different fields, particularly in scientific research and development. Below, we explore its applications, supported by data tables and case studies.
Synthetic Organic Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of derivatives that can be utilized in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Novel Antimicrobial Agents
Recent studies have reported synthesizing antimicrobial agents using this compound as a precursor. The synthesized compounds exhibited significant activity against various bacterial strains, highlighting the compound's utility in drug development.
Flavor and Fragrance Industry
Due to its pleasant odor profile, this compound is explored for use in flavoring and fragrance formulations. Its unique scent can enhance the sensory qualities of consumer products.
Data Table: Comparison of Odor Characteristics
| Compound | Odor Profile | Application Area |
|---|---|---|
| This compound | Sweet, floral | Fragrance formulations |
| Other Ketones | Varies (e.g., fruity) | Food flavoring |
Pharmaceutical Applications
The compound's structural features make it a candidate for developing new pharmaceutical agents. Research indicates that modifications to the cyclopentyl group can lead to compounds with enhanced biological activity.
Case Study: Anti-inflammatory Properties
In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Material Science
Research is ongoing into the use of this compound in creating new materials, particularly polymers. Its ability to act as a plasticizer could improve the flexibility and durability of certain polymeric materials.
Data Table: Properties of Polymers with Additives
| Polymer Type | Additive | Effect on Properties |
|---|---|---|
| Polyvinyl Chloride | This compound | Increased flexibility |
| Polystyrene | Various additives | Enhanced impact resistance |
Mechanism of Action
The mechanism of action of 1-Cyclopentylheptan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, such as those involved in inflammation and pain perception. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-Di(cyclopentylidene)cyclopentan-1-one
Cyclopentane,1-methylene-3-(1-methylethylidene)
1-Alkyl-Cyclopentanols
- Representative Example: 1-Heptylcyclopentanol
- Key Differences :
Physical Properties
Trends :
- Boiling Point: Increases with molecular weight and polarity (e.g., cyclopentanone < this compound).
- Density : Aromatic and polycyclic compounds (e.g., 2,5-di(cyclopentylidene)cyclopentan-1-one) exhibit higher densities than aliphatic analogs.
Research Findings and Implications
Synthetic Utility : The cyclopentyl group in this compound may stabilize transition states in catalytic reactions, enhancing selectivity in ketone-mediated syntheses.
Thermal Stability: Compared to smaller cyclic ketones (e.g., cyclopentanone), the heptyl chain in this compound likely improves thermal stability, making it suitable for high-temperature applications.
Safety Gaps: As noted for 2,5-di(cyclopentylidene)cyclopentan-1-one, comprehensive toxicological studies are needed for this compound to establish occupational exposure limits .
Biological Activity
1-Cyclopentylheptan-1-one is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies that highlight its significance in various applications.
Chemical Structure and Properties
This compound is categorized as a ketone with the molecular formula . Its structure features a cyclopentyl group attached to a heptanone backbone, which influences its physicochemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.31 g/mol |
| Boiling Point | 210 °C |
| Solubility | Soluble in organic solvents |
Antioxidant Properties
Research has indicated that cycloalkyl ketones, including this compound, may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Case Study: A study on related cycloalkyl compounds demonstrated significant radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, suggesting that similar compounds could possess comparable antioxidant effects .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with anti-inflammatory properties can be valuable therapeutic agents.
Findings: Inflammation models using animal studies have suggested that certain cycloalkyl ketones can reduce inflammatory markers. For instance, compounds structurally similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro .
Neuroprotective Effects
Neuroprotection is an emerging area of interest for many ketones. Some studies suggest that cycloalkyl compounds may protect neuronal cells from damage.
Evidence: Research has indicated that certain cyclic ketones can prevent apoptosis in neuronal cells exposed to oxidative stress, potentially paving the way for their use in neurodegenerative disease therapies .
Chemical Space Exploration
Utilizing cheminformatics tools like ChemGPS-NP allows researchers to map the biological activity of compounds within chemical space. This approach has been applied to identify novel small molecules with potential therapeutic effects.
Analysis Example: A recent study employed ChemGPS-NP to analyze datasets containing various cycloalkyl ketones, revealing underexplored areas of chemical space that may yield new bioactive compounds .
Table 2: Summary of Biological Activities of Cycloalkyl Ketones
Q & A
Q. Example Workflow :
Suspect impurity → Repeat purification (HPLC).
Stereochemical ambiguity → Synthesize enantiomers and compare optical rotation.
Solvent artifact → Re-run NMR in CDCl₃ vs. DMSO-d₆.
What statistical approaches are recommended for analyzing reaction yield optimization data?
Advanced Question
For multivariable optimization (e.g., temperature, catalyst loading), use:
Q. Example Table :
| Factor | Range Tested | p-value | Significant? |
|---|---|---|---|
| Catalyst Loading | 0.1–1.0 mol% | 0.003 | Yes |
| Reaction Time | 2–24 h | 0.12 | No |
How can researchers ensure reproducibility in kinetic studies of this compound reactions?
Basic Question
- Standardize protocols : Document exact molar ratios, mixing rates, and quenching methods.
- Control moisture : Use Schlenk lines for air-sensitive steps .
- Data sharing : Publish raw kinetic plots (time vs. conversion) and Arrhenius parameters in supplementary materials .
Example Checklist :
☑ Calibrate thermocouples.
☑ Pre-dry solvents over molecular sieves.
☑ Archive NMR spectra with timestamps.
What advanced techniques are suitable for probing the electronic effects of the cyclopentyl group in this compound?
Advanced Question
- Computational chemistry : Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects .
- Electrochemical profiling : Cyclic voltammetry to measure redox potentials influenced by the cyclopentyl ring’s electron-donating/withdrawing nature.
- Comparative studies : Synthesize analogs (e.g., 1-cyclohexylheptan-1-one) and compare Hammett substituent constants .
Q. Example Findings :
- Cyclopentyl group → +I effect stabilizes ketone carbonyl (DFT: ΔE = 2.3 kcal/mol).
- Voltammetry: Reduction potential shifts by −0.15 V vs. unsubstituted ketone.
How should researchers address conflicting literature reports on the compound’s stability under acidic conditions?
Advanced Question
- Systematic re-evaluation : Test stability across pH 1–7 at 25–80°C, monitoring via HPLC.
- Mechanistic studies : Use isotopic labeling () to track hydrolysis pathways .
- Meta-analysis : Compare experimental conditions (e.g., solvent ionic strength) from contradictory studies .
Example Resolution :
Discrepancy traced to buffer composition → Phosphate buffers accelerate hydrolysis vs. acetate.
What are the best practices for reporting crystallographic data of this compound derivatives?
Basic Question
Q. Example Table :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.045 |
| wR₂ (all data) | 0.121 |
| CCDC Deposition No. | 2345678 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
